Diethyl 2-(2-cyclohexylethyl)but-2-enedioate
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Overview
Description
Diethyl 2-(2-cyclohexylethyl)but-2-enedioate is an organic compound with the molecular formula C14H22O4. It is a diester derivative of butenedioic acid, featuring a cyclohexylethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(2-cyclohexylethyl)but-2-enedioate typically involves the esterification of butenedioic acid derivatives with ethanol in the presence of a catalyst. One common method includes the reaction of 2-cyclohexylacetic acid with diethyl maleate under reflux conditions . The reaction is facilitated by the presence of a dehydrating agent such as toluene, which helps in the removal of water formed during the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous distillation to purify the product and ensure high yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2-cyclohexylethyl)but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used.
Scientific Research Applications
Diethyl 2-(2-cyclohexylethyl)but-2-enedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diethyl 2-(2-cyclohexylethyl)but-2-enedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release butenedioic acid derivatives, which can then participate in further biochemical pathways. The cyclohexylethyl group may influence the compound’s hydrophobic interactions with biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
Diethyl maleate: A similar diester with a simpler structure, lacking the cyclohexylethyl group.
Diethyl fumarate: Another diester of butenedioic acid, differing in the geometric configuration of the double bond.
Diethyl succinate: A related compound with a saturated carbon backbone.
Uniqueness
Diethyl 2-(2-cyclohexylethyl)but-2-enedioate is unique due to the presence of the cyclohexylethyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of specialized organic compounds and materials.
Properties
CAS No. |
827628-72-8 |
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Molecular Formula |
C16H26O4 |
Molecular Weight |
282.37 g/mol |
IUPAC Name |
diethyl 2-(2-cyclohexylethyl)but-2-enedioate |
InChI |
InChI=1S/C16H26O4/c1-3-19-15(17)12-14(16(18)20-4-2)11-10-13-8-6-5-7-9-13/h12-13H,3-11H2,1-2H3 |
InChI Key |
YJRFUKBNPZXQGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(CCC1CCCCC1)C(=O)OCC |
Origin of Product |
United States |
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